3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid
Overview
Description
Synthesis Analysis
Achieving selective fluorination is a significant challenge under mild conditions . Enzymatic synthesis of fluorinated compounds has attracted attention, with research progress summarized since 2015 . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Scientific Research Applications
1. Automated Radiosynthesis of Tracers
- Application Summary: The compound is used in the automated radiosynthesis of two 18F-labeled tracers, [18F]FMISO and [18F]PM-PBB3 . These tracers are used for imaging hypoxia and tau pathology, respectively .
- Methods of Application: The tracers were produced by direct 18F-fluorination using the corresponding tosylate precursors and [18F]F−, followed by the removal of protecting groups . The synthetic sequences were performed using an automated 18F-labeling synthesizer .
- Results: The obtained [18F]FMISO showed sufficient radioactivity (0.83±0.20 GBq at the end of synthesis (EOS); n =8) with appropriate radiochemical yield based on [18F]F− (26±7.5% at EOS, decay-corrected; n =8) . The obtained [18F]PM-PBB3 also showed sufficient radioactivity (0.79±0.10 GBq at EOS; n =11) with appropriate radiochemical yield based on [18F]F− (16±3.2% at EOS, decay-corrected; n =11) .
2. Enzymatic Synthesis of Fluorinated Compounds
- Application Summary: The compound is used in the enzymatic synthesis of fluorinated compounds . These compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
3. Synthesis of Fluorinated 3,6-Dihydropyridines
- Application Summary: The compound is used in the synthesis of methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates .
- Methods of Application: The synthesis is achieved by the fluorination of 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines or 1,2-dihydropyridines with Selectfluor® .
- Results: A new approach to the synthesis of these compounds has been developed .
4. Synthesis of 3-Fluoro-2-methylphenylboronic Acid
- Application Summary: The compound is used in the synthesis of 3-Fluoro-2-methylphenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
5. Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic Acid
- Application Summary: The compound is used in the synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
6. Synthesis of 3-(Trifluoromethyl)phenylboronic Acid
- Application Summary: The compound is used in the synthesis of 3-(Trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
7. Synthesis of 3-Fluoro-2-methylphenylboronic Acid
- Application Summary: The compound is used in the synthesis of 3-Fluoro-2-methylphenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
8. Synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic Acid
- Application Summary: The compound is used in the synthesis of 2-Fluoro-3-(trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
9. Synthesis of 3-(Trifluoromethyl)phenylboronic Acid
- Application Summary: The compound is used in the synthesis of 3-(Trifluoromethyl)phenylboronic acid . This compound is widely used in the fields of molecular imaging, pharmaceuticals, and materials .
- Methods of Application: The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The synthesis of fluorides has attracted more and more attention from biologists and chemists .
- Results: Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
properties
IUPAC Name |
3-fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-5(2-6,3-7)4(8)9/h2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMSTIBVHJXRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)(CF)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680558 | |
Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
CAS RN |
1208092-05-0 | |
Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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